Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride

Description

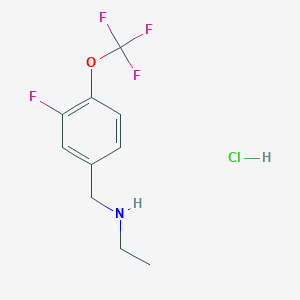

Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a fluorinated benzylamine derivative with a molecular formula of C₁₁H₁₂ClF₄NO. The compound features a benzyl core substituted with a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position. The ethylamine moiety is linked to the benzyl group, and the hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications .

Properties

IUPAC Name |

N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F4NO.ClH/c1-2-15-6-7-3-4-9(8(11)5-7)16-10(12,13)14;/h3-5,15H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLIQEBCPJUXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)OC(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride as a candidate for anticancer therapies. Its derivatives have been designed as inhibitors targeting specific pathways in cancer cells. For instance, structure-activity relationship (SAR) studies have shown that modifications to the benzylamine scaffold can enhance selectivity and potency against prostate cancer cells .

Antimicrobial Properties

Another area of research focuses on the compound's antimicrobial properties. The incorporation of fluorinated groups has been associated with increased activity against various pathogens. This compound has been evaluated for its effectiveness against resistant strains of bacteria, showing promising results in preliminary assays .

Neurological Applications

The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological applications. Research indicates that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety disorders. The exploration of its effects on neurotransmitter release and receptor modulation is ongoing .

Case Study: Prostate Cancer Inhibition

A notable case study involved the synthesis of various derivatives of this compound aimed at inhibiting prostate cancer cell proliferation. The derivatives were tested in vitro and showed IC50 values in the low micromolar range, indicating significant anticancer activity compared to control compounds .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibition of cell cycle progression |

| Compound B | 3.2 | Induction of apoptosis |

| Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine HCl | 4.5 | Inhibition of androgen receptor signaling |

Case Study: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 0.5 µg/mL, showcasing its potential as a novel antimicrobial agent .

Conclusion and Future Directions

This compound exhibits a range of promising applications in medicinal chemistry, particularly in anticancer and antimicrobial research. Ongoing studies aim to elucidate its mechanisms of action further and optimize its pharmacological properties through structural modifications.

Future research should focus on:

- Expanding SAR studies to identify more potent analogs.

- Conducting in vivo studies to assess therapeutic efficacy and safety.

- Exploring additional therapeutic areas such as neuropharmacology.

The compound's unique chemical properties make it a valuable candidate for further exploration in drug development, potentially leading to innovative treatments for various diseases.

Mechanism of Action

The mechanism by which Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways: It may modulate biochemical pathways related to its chemical properties, such as oxidative stress or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes the structural and physicochemical distinctions between Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride and its closest analogues:

Biological Activity

Ethyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules is known to enhance pharmacological properties, including increased metabolic stability, improved bioavailability, and altered binding affinities for biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- Fluorine atoms contribute to enhanced lipophilicity and metabolic stability.

- Trifluoromethoxy group typically enhances interaction with various biological targets due to its electron-withdrawing nature.

1. Inhibition of Enzymatic Activity

Research has shown that compounds containing trifluoromethyl groups can significantly inhibit enzymes involved in various metabolic pathways. For instance, the presence of a trifluoromethoxy group has been linked to increased potency in inhibiting 5-hydroxytryptamine (5-HT) uptake, which is crucial for the treatment of mood disorders and migraines .

2. Anticancer Activity

Fluorinated compounds have been extensively studied for their anticancer properties. This compound has demonstrated significant antiproliferative effects against several cancer cell lines. Notably, studies indicate that fluorinated analogs can exhibit IC50 values in the nanomolar range, suggesting potent activity against tumor growth .

Case Study 1: TRPM8 Antagonism

A study focused on the development of TRPM8 antagonists found that structurally similar compounds exhibited significant activity in migraine treatment. The incorporation of fluorinated moieties was crucial for enhancing binding affinity to the TRPM8 receptor, indicating a potential therapeutic application for this compound in pain management .

Case Study 2: Antiproliferative Effects

In vitro studies on various cancer cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. For example, a related compound showed an IC50 value of 0.56 µM against A549 lung cancer cells, highlighting the potential effectiveness of fluorinated derivatives in cancer therapy .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.